molecular formula C24H20FN3O5 B2929400 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 920408-62-4

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2929400
CAS No.: 920408-62-4
M. Wt: 449.438
InChI Key: MNKIJYVFYXJWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid compound designed for advanced pharmacological and medicinal chemistry research. It features a modular structure combining an 8-ethoxy-substituted coumarin (2-oxo-2H-chromene) core linked via a carboxamide-ethoxy tether to a 6-(4-fluorophenyl)pyridazine moiety . This molecular architecture is of significant interest in drug discovery. The coumarin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, which can include anticancer, antioxidant, and anti-inflammatory properties . The incorporation of a fluorophenyl-substituted pyridazine ring is a strategic modification often employed to enhance metabolic stability and influence binding affinity to biological targets . The specific 8-ethoxy substitution on the coumarin ring system is a key functionalization that researchers investigate to modulate the compound's physicochemical properties and its interaction with enzymes or receptors . While the precise biological profile and mechanism of action for this specific molecule require further experimental characterization, its designed features make it a versatile intermediate or a lead compound for developing novel therapeutic agents. Potential research applications include the development of fluorescence probes, the study of enzyme inhibition, and the exploration of new treatments for conditions such as cancer and neurological disorders . This product is supplied for non-human research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound, with various quantities available for purchase .

Properties

IUPAC Name

8-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5/c1-2-31-20-5-3-4-16-14-18(24(30)33-22(16)20)23(29)26-12-13-32-21-11-10-19(27-28-21)15-6-8-17(25)9-7-15/h3-11,14H,2,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKIJYVFYXJWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridazine derivative.

    Attachment of the Fluorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the pyridazine ring.

    Final Functionalization: The ethoxy group and carboxamide functionality can be introduced through esterification and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the chromene core.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core or the carboxamide functionality.

    Substitution: The fluorophenyl group and pyridazine ring may participate in various substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The chromene core and pyridazine ring may play a crucial role in binding to these targets, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Modifications :

  • The target compound and the analogue from share an ethoxy group at position 8, which enhances lipophilicity compared to unsubstituted coumarins. This modification may improve membrane permeability .
  • In contrast, the compound from lacks a substituent at position 8 but features a 4-methoxyphenethyl side chain, likely increasing solubility due to the methoxy group’s polarity.

Side Chain Variations :

  • The target compound’s pyridazine-fluorophenyl side chain offers dual functionality: the pyridazine enables hydrogen bonding with biological targets, while the fluorophenyl enhances metabolic stability via reduced CYP450-mediated oxidation .
  • The thiazole-containing analogue replaces pyridazine with a sulfur-containing heterocycle, which may alter electronic properties and binding specificity. The 2-fluorophenyl group here mirrors the halogenated aromaticity seen in the target compound.

Molecular Weight and Drug-Likeness: All analogues fall within the acceptable range for oral bioavailability (MW < 500).

Inferred Pharmacological Implications

  • Anticancer Activity : Pyridazine and fluorophenyl moieties in the target compound are associated with kinase inhibition, a common mechanism in anticancer therapies . The analogue from , with its methoxyphenethyl group, may exhibit weaker kinase binding due to the absence of halogen interactions.
  • Antimicrobial Potential: Thiazole rings (as in ) are known for antimicrobial activity, suggesting divergent applications compared to the pyridazine-focused target compound .
  • Metabolic Stability : The ethoxy group in the target compound and may slow hepatic clearance compared to the methoxy group in , which is more prone to demethylation .

Biological Activity

8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as 4-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS No. 920157-08-0), is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN3O3C_{21}H_{20}FN_3O_3, with a molecular weight of 381.4 g/mol. The structure includes an ethoxy group, a pyridazinyl moiety, and a chromene backbone, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC21H20FN3O3C_{21}H_{20}FN_3O_3
Molecular Weight381.4 g/mol
CAS Number920157-08-0

Anticancer Activity

Research indicates that compounds with similar structures to 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

Case Study: HDAC Inhibition
In studies involving chromene derivatives, compounds demonstrated varying degrees of HDAC inhibition, leading to reduced cancer cell growth in vitro. The most potent inhibitors showed IC50 values in the low micromolar range.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Similar chromene-based compounds have been reported to exhibit better anti-inflammatory effects than standard treatments like curcumin .

Case Study: In Vivo Anti-inflammatory Assays
In animal models, compounds similar to the target compound were tested for their ability to reduce paw edema induced by carrageenan. Results indicated significant reductions in inflammation compared to control groups, suggesting that the compound could be effective in treating inflammatory conditions.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that chromene derivatives possess free radical scavenging abilities, which may contribute to their overall therapeutic effects .

Table: Summary of Biological Activities

Activity TypeEvidence
AnticancerHDAC inhibition leading to reduced cancer cell proliferation
Anti-inflammatorySignificant reduction in edema in animal models
AntioxidantEffective free radical scavenging activity demonstrated in assays

The biological activity of 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with various receptors that modulate inflammatory responses or cell proliferation.
  • Radical Scavenging : The antioxidant properties may help mitigate oxidative stress associated with chronic diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : The synthesis involves multi-step reactions. A plausible route includes:

  • Step 1 : Coupling 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in dry DMF) .
  • Step 2 : Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from acetone/ethanol mixtures to obtain high-purity crystals .
    • Critical Considerations : Optimize reaction time and temperature to avoid side products (e.g., ester hydrolysis or pyridazine ring decomposition).

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry and confirms substituent positions (e.g., ethoxy group orientation on the chromene ring) .
  • NMR Spectroscopy :
  • ¹H NMR : Verify integration ratios for ethoxy (-OCH₂CH₃, δ ~1.3–1.5 ppm) and pyridazine protons (δ ~8.0–9.0 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165–175 ppm) and fluorophenyl carbons (δ ~115–160 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro Assays :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
    • Dose Range : Start with 1–100 µM concentrations; include positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogous coumarin-pyridazine hybrids?

  • Case Study : If Compound A shows high cytotoxicity (IC₅₀ = 2 µM) in one study but low activity (IC₅₀ > 50 µM) in another:

  • Variables to Assess :
  • Cell line genetic heterogeneity (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
  • Solubility differences (use DMSO vs. PEG-400 vehicles) .
  • Methodological Adjustments : Standardize assay protocols (e.g., exposure time, serum concentration) and validate via inter-laboratory reproducibility tests .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

  • Chiral Resolution :

  • Use (+)-pinanediol-Ti(OiPr)₄ catalysts for asymmetric Darzens reactions to control stereochemistry at the ethoxy group .
  • Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
    • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide catalyst selection .

Q. How can structure-activity relationship (SAR) studies be designed for fluorophenyl-substituted analogs?

  • SAR Variables :

Substituent PositionBiological ImpactExample Data
4-Fluorophenyl (current)High kinase inhibitionIC₅₀ = 0.8 µM (EGFR)
3-FluorophenylReduced solubilityLogP = 4.2
2-FluorophenylLoss of π-π stackingΔBinding Energy = +2.3 kcal/mol
  • Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling to vary fluorophenyl positions .
  • Validate targets using SPR (surface plasmon resonance) for binding kinetics .

Q. What computational tools predict the compound’s metabolic stability?

  • In silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethoxy O-dealkylation hotspots) .
  • Half-life Estimation : GastroPlus™ models simulate hepatic clearance using logD (measured via shake-flask) and plasma protein binding data .

Data Contradiction Analysis

Q. Conflicting reports on photostability: How to address this?

  • Hypothesis : Discrepancies arise from varying light sources (UV vs. visible light) or solvent polarity.
  • Experimental Design :

  • Expose the compound to UV (365 nm) and visible light (450 nm) in methanol vs. DMSO.
  • Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
    • Key Metrics : Calculate degradation half-life (t₁/₂) and identify photoproducts via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.